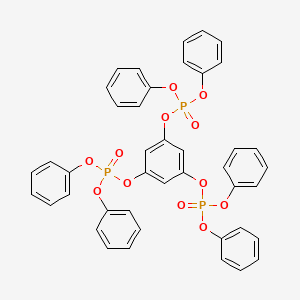
2,4-Dichloro-5-trichloromethylpyrimidine, 97%
Vue d'ensemble
Description
2,4-Dichloro-5-trichloromethylpyrimidine, 97% (2,4-DCTMP) is an organic compound with a variety of uses in scientific research. It is a colorless, crystalline solid that is soluble in water, alcohols, and some organic solvents. It is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-trichloromethylpyrimidine, 97% is not well understood. However, it is known to interact with enzymes and proteins. It is thought to act as an inhibitor of certain enzymes, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
2,4-Dichloro-5-trichloromethylpyrimidine, 97% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical and physiological processes. In addition, it has been shown to have an effect on cell signaling pathways, which can lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dichloro-5-trichloromethylpyrimidine, 97% has several advantages for use in laboratory experiments. It is soluble in water, alcohols, and some organic solvents, which makes it easy to work with. In addition, it is relatively stable and does not degrade easily. However, it can be toxic if ingested or inhaled, and it can cause skin and eye irritation.
Orientations Futures
There are several potential future directions for the use of 2,4-Dichloro-5-trichloromethylpyrimidine, 97%. It could be used to study the mechanism of action of drugs and other compounds, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to synthesize compounds for use in drug development. Finally, it could be used to study enzyme inhibition and protein-protein interactions.
Applications De Recherche Scientifique
2,4-Dichloro-5-trichloromethylpyrimidine, 97% is used in a variety of scientific research applications. It is used in the synthesis of compounds for use in drug development, as well as in the study of biochemical and physiological effects. It is also used in the study of enzyme inhibition and protein-protein interactions. In addition, it is used in the study of the mechanism of action of drugs and other compounds.
Propriétés
IUPAC Name |
2,4-dichloro-5-(trichloromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZFMUGZRWVTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594175 | |
| Record name | 2,4-Dichloro-5-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(trichloromethyl)pyridine | |
CAS RN |
95234-75-6 | |
| Record name | 2,4-Dichloro-5-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














